MoexiprilCyclohexylAnalogueHydrochloride
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Overview
Description
MoexiprilCyclohexylAnalogueHydrochloride is a derivative of Moexipril, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. It is primarily used to treat high blood pressure by relaxing blood vessels, which helps to prevent strokes, heart attacks, and kidney problems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MoexiprilCyclohexylAnalogueHydrochloride involves multiple steps, starting with the preparation of the cyclohexyl analogue of Moexipril. The process includes esterification, amidation, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Quality control measures are implemented at each stage to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
MoexiprilCyclohexylAnalogueHydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Halogens, sulfonyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
MoexiprilCyclohexylAnalogueHydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study ACE inhibitors and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Explored for its potential in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
MoexiprilCyclohexylAnalogueHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, the compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to the relaxation of blood vessels, reduced blood pressure, and decreased workload on the heart .
Comparison with Similar Compounds
Similar Compounds
Moexipril: The parent compound, also an ACE inhibitor, but with different pharmacokinetic properties.
Enalapril: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: A non-sulfhydryl ACE inhibitor with distinct pharmacological characteristics
Uniqueness
MoexiprilCyclohexylAnalogueHydrochloride is unique due to its cyclohexyl modification, which enhances its lipophilicity and bioavailability compared to other ACE inhibitors. This modification also affects its interaction with ACE, potentially leading to improved therapeutic outcomes .
Properties
Molecular Formula |
C27H41ClN2O7 |
---|---|
Molecular Weight |
541.1 g/mol |
IUPAC Name |
2-[2-[(4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C27H40N2O7.ClH/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32;/h14-15,17-18,21-22,28H,5-13,16H2,1-4H3,(H,31,32);1H |
InChI Key |
UTHZRYWNZSWSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC.Cl |
Origin of Product |
United States |
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